molecular formula C16H21NO B4998793 2-(cyclopentylacetyl)-1,2,3,4-tetrahydroisoquinoline

2-(cyclopentylacetyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B4998793
M. Wt: 243.34 g/mol
InChI Key: UFEAIHYGSGFYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • Synthesis of Tetrahydroisoquinolines: The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives involves various methods, including cycloaddition reactions and asymmetric synthesis techniques. For instance, Kotha and Banerjee (2007) describe a route involving a combination of [2+2+2]- and [4+2]-cycloaddition reactions for synthesizing tetrahydroisoquinoline-3-carboxylic acid derivatives (Kotha & Banerjee, 2007). Similarly, Vicario et al. (1999) report an enantioselective method for synthesizing 4-alkyl substituted tetrahydroisoquinolines (Vicario et al., 1999).

Molecular Structure Analysis

  • Crystal Structure Analysis: The crystal structure and molecular configuration of tetrahydroisoquinoline derivatives can be analyzed through techniques like X-ray crystallography. Akkurt et al. (2021) provide insights into the crystal structure of a tetrahydroisoquinoline derivative, noting the orientation of various functional groups in the molecule (Akkurt et al., 2021).

Chemical Reactions and Properties

  • Chemical Reactivity: Tetrahydroisoquinolines participate in various chemical reactions, including cycloadditions, Friedel-Crafts acylation, and reductive amination. The work by Itoh et al. (2020) on the synthesis of tetrahydroquinolines through photo-induced cycloaddition reactions highlights the chemical reactivity of these compounds (Itoh et al., 2020).

Physical Properties Analysis

  • Structural and Physical Characteristics: The physical properties of tetrahydroisoquinolines, such as melting points, solubility, and crystalline structure, are determined by their molecular structure. The detailed structural analysis, as seen in the work of Akkurt et al. (2021), can provide insights into these physical properties (Akkurt et al., 2021).

Chemical Properties Analysis

  • Chemical Behavior and Interactions: The chemical properties of tetrahydroisoquinolines, including their reactivity and stability, are influenced by their functional groups and molecular structure. Studies like those by Zhang and Li (2002) on the synthesis of tetrahydroquinoline derivatives shed light on the compound's chemical behavior (Zhang & Li, 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Unfortunately, without more information, it’s difficult to predict what these might be .

Future Directions

The study of “2-(cyclopentylacetyl)-1,2,3,4-tetrahydroisoquinoline” and similar compounds could potentially yield interesting insights in fields such as medicinal chemistry, where isoquinoline derivatives have been studied for their potential therapeutic effects .

properties

IUPAC Name

2-cyclopentyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c18-16(11-13-5-1-2-6-13)17-10-9-14-7-3-4-8-15(14)12-17/h3-4,7-8,13H,1-2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEAIHYGSGFYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.